molecular formula C18H18OSi B8295405 4-(Trimethylsilylethynyl)benzophenone

4-(Trimethylsilylethynyl)benzophenone

Cat. No.: B8295405
M. Wt: 278.4 g/mol
InChI Key: LWQBXZUXYSGARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trimethylsilylethynyl)benzophenone is a useful research compound. Its molecular formula is C18H18OSi and its molecular weight is 278.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H18OSi

Molecular Weight

278.4 g/mol

IUPAC Name

phenyl-[4-(2-trimethylsilylethynyl)phenyl]methanone

InChI

InChI=1S/C18H18OSi/c1-20(2,3)14-13-15-9-11-17(12-10-15)18(19)16-7-5-4-6-8-16/h4-12H,1-3H3

InChI Key

LWQBXZUXYSGARG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask containing a mixture of 4-bromobenzophenone (1.31 g, 5.0 mmol). PdCl2 (PPh3)2 (70 mg. 0.10 mmol), and CuI (10 mg, 0.050 mmol) was added Et2NH (50 mL) and trimethylsilyl-acetylene (0.85 mL, 6.0 mmol) under a nitrogen atmosphere. The mixture was stirred at room temperature for 5 h. The solvent was removed under vacuum, and the residue was extracted with CH2Cl2 /H2O. The organic layer was collected, dried over MgSO4, filtered through Al2O3, and pumped dry. The residue was recrystallized from CH2Cl2 /hexane to afford pale brown crystalline 4-(trimethylsilylethynyl)benzophenone in 93% yield (1.30 g). 1H NMR (300 MHz, C6D6, 25° C., TMS): δ=0.25 (s, 9 H, CH3) 7.44-7.74 (m 9 H, Ph and C6H4); MS (EI) : m/e 278 (M+ --CH3) To a Et2O solution (100 mL) of 4-(trimethylsilylethynyl)benzophenone (1.39 g, 5.0 mmol) prechilled to -30° C. was slowly added a solution of phenyllithium (3.33 mL, 6.0 mmol, 1.8 M in cyclohexane-ether). The solution was slowly warmed to room temperature and stirred for 4 hours. 1 mL of H2O was added and the solution was stirred for 30 minutes. Additional H2O (>200 mL) was added and the organic layer was collected, dried over MgSO4, filtered through Al2O3, and pumped dry. The residue was chromatographed using CH2Cl2 /hexane (2:1) as eluent to afford (4-ethynylphenyl)-diphenylmethanol as a pale yellow oil in 81% yield (1.24 g).
Quantity
1.31 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 (PPh3)2
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
CuI
Quantity
10 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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